4-Bromo-2,6-difluorophenylboronic acid

Overview

Description

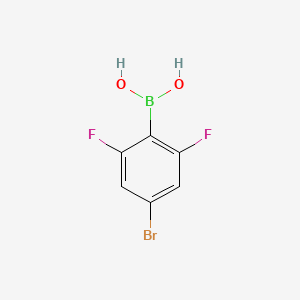

4-Bromo-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BBrF2O2 and a molecular weight of 236.81 g/mol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 4-Bromo-2,6-difluorophenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 4-bromo-2,6-difluorobenzene with a boron reagent under specific conditions to yield the desired boronic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-Bromo-2,6-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various halides in the presence of a palladium catalyst to form biaryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis and Reactivity

This compound is primarily synthesized through the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds. It acts as a boronic acid reagent, facilitating the coupling of various aryl halides and boronates. The reactivity of 4-bromo-2,6-difluorophenylboronic acid is particularly notable in the formation of complex organic molecules and fluorescent dyes .

Applications in Organic Synthesis

-

Suzuki Coupling Reactions :

Reaction Type Substrate Product Yield Suzuki Aryl Halide (e.g., Iodobenzene) Biphenyl Derivative Up to 94% - Fluorescent Dyes :

- Drug Development :

Case Study 1: Synthesis of Fluorescent Probes

A study demonstrated the use of this compound in synthesizing a novel fluorescent probe for detecting specific biomolecules. The probe exhibited high selectivity and sensitivity due to the unique electronic properties imparted by the fluorinated phenyl group .

Case Study 2: Development of Anticancer Agents

Research indicated that derivatives of this compound showed promising activity against cancer cell lines. These compounds were synthesized via Suzuki coupling with various aniline derivatives, leading to enhanced potency compared to non-fluorinated analogs .

Mechanism of Action

The primary mechanism of action for 4-Bromo-2,6-difluorophenylboronic acid is its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

4-Bromo-2,6-difluorophenylboronic acid can be compared with other boronic acids such as:

4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and additional fluorine atoms.

2,4-Difluorophenylboronic acid: Contains two fluorine atoms but differs in the position of the substituents.

4-Bromo-2-fluorophenylboronic acid: Similar but has only one fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions .

Biological Activity

4-Bromo-2,6-difluorophenylboronic acid (CAS Number: 352535-81-0) is an organoboron compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₄BBrF₂O₂

- Molar Mass : 236.81 g/mol

- Melting Point : 155-160°C

- Density : 1.82 g/cm³ (predicted)

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

This compound exhibits its biological activity primarily through its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functional group allows it to form reversible covalent bonds with diols, which is crucial for its inhibitory effects on certain proteases and other enzymes.

Inhibition of Proteasomes

Research indicates that boronic acids can act as proteasome inhibitors. For instance, derivatives of boronic acids have shown significant inhibition of the proteasome, which is pivotal in regulating protein degradation in cells. This leads to cell cycle arrest and apoptosis in cancer cells. In a study focusing on related compounds, an IC₅₀ value of approximately 4.60 nM was reported for a boronic acid derivative against the proteasome .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Target/Effect | IC₅₀ Value (nM) |

|---|---|---|

| Proteasome Inhibition | Cell cycle arrest in cancer cells | 4.60 |

| Antiviral Activity | HIV replication inhibition | ~5 µM |

| Biofilm Formation Inhibition | Pseudomonas aeruginosa | Not specified |

Case Studies

- Cancer Treatment : A study demonstrated that this compound derivatives were effective in inhibiting the growth of multiple myeloma cells by inducing G2/M phase arrest . This suggests potential applications in treating hematological malignancies.

- Antiviral Properties : Another notable research highlighted the compound's ability to inhibit HIV replication by targeting the viral capsid protein, demonstrating a promising avenue for developing antiviral therapies .

- Inhibition of Bacterial Biofilms : The compound has also shown efficacy against biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. This property is essential for developing treatments against chronic infections where biofilms are prevalent .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-Bromo-2,6-difluorophenylboronic acid, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the substitution pattern (2,6-difluoro and 4-bromo positions). The absence of symmetry in the aromatic region ( NMR) and distinct fluorine shifts ( NMR) can validate the structure. For example, fluorine atoms in the 2,6-positions typically exhibit upfield shifts compared to meta-substituted fluorines .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>97.0%). Retention time comparisons with standards and integration of peaks ensure minimal impurities .

- Elemental Analysis: Verify the boron content via inductively coupled plasma mass spectrometry (ICP-MS), as deviations may indicate hydrolysis or degradation .

Q. What safety precautions and storage conditions are critical for handling this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. The compound may release toxic fumes (e.g., boron oxides) upon decomposition. Avoid inhalation (H335) and skin contact (H315, H319) .

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent boronic acid oxidation. Stability tests indicate degradation <5% over six months under these conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in the boronic acid group correlates with higher electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. Comparative studies with analogs (e.g., 4-chloro derivatives) can identify electronic effects of bromo/fluoro substituents .

- Solvent Effects: Simulate solvation models (e.g., PCM) to assess steric hindrance from fluorine atoms, which may slow transmetalation steps. Experimental validation via kinetic studies is recommended .

Q. What synthetic strategies optimize Suzuki-Miyaura coupling yields with this compound?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh) or XPhos-Pd-G3 for sterically hindered substrates. Fluorine substituents increase electron-withdrawing effects, requiring higher catalyst loadings (2–5 mol%) .

- Base and Solvent: Employ CsCO in THF/water (4:1) to stabilize the boronate intermediate. Avoid polar aprotic solvents (e.g., DMF), which may promote protodeboronation .

- Temperature: Reactions at 80–100°C for 12–24 hours typically achieve >80% yield. Monitor by TLC (hexane/EtOAc 3:1) or GC-MS .

Q. How can contradictory data in cross-coupling reaction outcomes be systematically analyzed?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst type, temperature, solvent). For example, Taguchi methods can identify interactions between fluorine’s steric effects and Pd catalyst activity .

- Mechanistic Studies: Conduct NMR to track boronate intermediate formation. Incomplete transmetalation due to fluorine’s steric hindrance may explain yield discrepancies .

- Comparative Analysis: Benchmark against structurally similar boronic acids (e.g., 4-chloro-2,6-difluorophenylboronic acid) to differentiate electronic vs. steric contributions .

Q. What derivatization routes expand the utility of this compound in medicinal chemistry?

Methodological Answer:

- Protecting Groups: Convert the boronic acid to the corresponding trifluoroborate salt (KHF) for improved stability in aqueous media. This is critical for in vitro bioactivity assays .

- Functionalization: Perform Ullmann coupling with aryl halides to introduce heterocycles (e.g., pyridine) at the 4-bromo position. Optimize CuI/1,10-phenanthroline catalysis in DMSO at 120°C .

Properties

IUPAC Name |

(4-bromo-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYNAULNEIXXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399603 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-81-0 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.